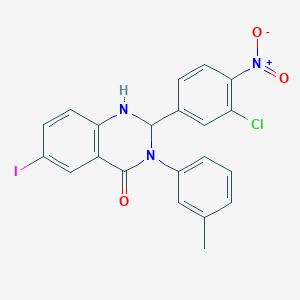
2-{3-chloro-4-nitrophenyl}-6-iodo-3-(3-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{3-chloro-4-nitrophenyl}-6-iodo-3-(3-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core substituted with various functional groups such as chloro, nitro, iodo, and methylphenyl. These substitutions confer distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-chloro-4-nitrophenyl}-6-iodo-3-(3-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone typically involves multi-step organic reactions. The starting materials often include 3-chloro-4-nitroaniline, 3-methylbenzaldehyde, and iodine. The synthetic route may involve the following steps:
Condensation Reaction: 3-chloro-4-nitroaniline reacts with 3-methylbenzaldehyde in the presence of a suitable catalyst to form an intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization to form the quinazolinone core.
Iodination: The quinazolinone core is then iodinated using iodine and a suitable oxidizing agent to introduce the iodo group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-{3-chloro-4-nitrophenyl}-6-iodo-3-(3-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amino groups.
Substitution: Halogen atoms such as chlorine and iodine can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) and sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution of the halogen atoms can introduce various functional groups.
科学研究应用
2-{3-chloro-4-nitrophenyl}-6-iodo-3-(3-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and protein binding.
Industry: Used in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.
作用机制
The mechanism of action of 2-{3-chloro-4-nitrophenyl}-6-iodo-3-(3-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
相似化合物的比较
Similar Compounds
2-(3-chloro-4-nitrophenyl)-3-(3-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one: Lacks the iodo group, which may affect its reactivity and biological activity.
2-(3-chloro-4-nitrophenyl)-6-iodo-2,3-dihydroquinazolin-4(1H)-one: Lacks the 3-methylphenyl group, which may influence its chemical properties and applications.
Uniqueness
The presence of multiple functional groups in 2-{3-chloro-4-nitrophenyl}-6-iodo-3-(3-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone makes it unique These groups confer distinct reactivity and enable the compound to participate in a wide range of chemical reactions
属性
分子式 |
C21H15ClIN3O3 |
|---|---|
分子量 |
519.7 g/mol |
IUPAC 名称 |
2-(3-chloro-4-nitrophenyl)-6-iodo-3-(3-methylphenyl)-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C21H15ClIN3O3/c1-12-3-2-4-15(9-12)25-20(13-5-8-19(26(28)29)17(22)10-13)24-18-7-6-14(23)11-16(18)21(25)27/h2-11,20,24H,1H3 |
InChI 键 |
RCBYWXHBXCIFID-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)N2C(NC3=C(C2=O)C=C(C=C3)I)C4=CC(=C(C=C4)[N+](=O)[O-])Cl |
规范 SMILES |
CC1=CC(=CC=C1)N2C(NC3=C(C2=O)C=C(C=C3)I)C4=CC(=C(C=C4)[N+](=O)[O-])Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















